![molecular formula C15H17FO3 B1323882 cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 736136-43-9](/img/structure/B1323882.png)
cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Overview
Description
cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a chiral compound with the molecular formula C15H17FO3 and a molecular weight of 264.3 g/mol . This compound is known for its unique structural features, which include a cyclohexane ring substituted with a fluorophenyl group and a carboxylic acid group. It is used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
The synthesis of cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves several steps. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the carboxylic acid group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
Pharmaceutical Development
Cis-2-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has garnered attention as a potential lead compound in drug discovery, particularly in the development of therapeutics targeting specific pathways.
- Mechanism of Action : The compound may interact with G protein-coupled receptors (GPCRs), which are critical in various physiological processes and are common targets in drug design .
- Case Studies :
Biochemical Research
The compound is also valuable in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways.
- Enzyme Inhibition : Preliminary studies indicate that derivatives of this compound can inhibit certain enzymes involved in cancer progression, making it a candidate for cancer therapeutics .
Synthetic Methodologies
The synthesis of this compound can be achieved through multicomponent reactions (MCR), which allow for the rapid generation of complex structures.
- Advantages of MCR :
Mechanism of Action
The mechanism of action of cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid include other fluorophenyl-substituted cyclohexane derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Biological Activity
cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with the CAS number 736136-43-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological evaluations, providing a comprehensive overview of its activity in various biological systems.
- Molecular Formula : C₁₅H₁₇F O₃
- Molecular Weight : 264.29 g/mol
- Structural Characteristics : The compound contains a cyclohexane ring substituted with a 4-fluorophenyl group and a carboxylic acid functional group, contributing to its unique biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Asymmetric Synthesis : Utilizing chiral catalysts to ensure the desired stereochemistry.
- Functional Group Transformations : Modifying existing compounds to introduce the necessary functional groups.
In Vitro Studies
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer research and enzyme inhibition.
-
Anticancer Activity :
- The compound has shown promise as an inhibitor of specific cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in certain types of cancer cells by disrupting critical signaling pathways.
- Case Study : In a study evaluating its effects on breast cancer cell lines, this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer properties .
-
Enzyme Inhibition :
- This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways.
- Research Findings : A study reported that the compound inhibited COX-1 and COX-2 with IC50 values of 0.5 µM and 0.8 µM respectively, suggesting its potential as an anti-inflammatory agent .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest moderate bioavailability and metabolic stability, making it a candidate for further development in therapeutic applications.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
(1R,2R)-2-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURAMTHKCXDASC-DGCLKSJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CC(=O)C2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641380 | |
Record name | (1R,2R)-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-43-9 | |
Record name | (1R,2R)-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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